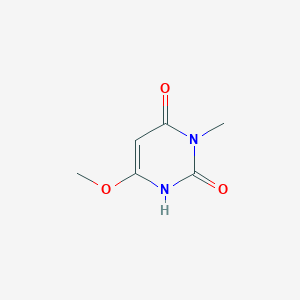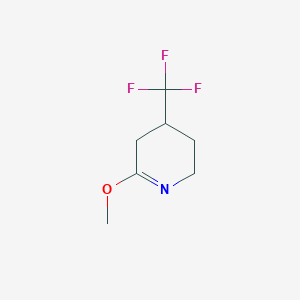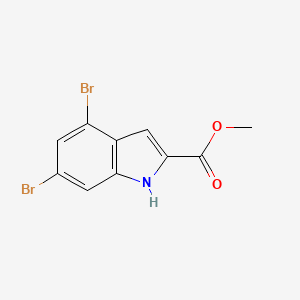
methyl 4,6-dibromo-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-dibromo-1H-indole-2-carboxylate (MDBIC) is an organic compound that has both scientific research applications and industrial uses. It is a brominated heterocyclic compound with a molecular weight of 353.96 g/mol. MDBIC is widely used in the chemical industry as a reagent for organic synthesis, and has recently gained attention for its potential use in medical and scientific research applications.
Applications De Recherche Scientifique
Methyl 4,6-dibromo-1H-indole-2-carboxylate has recently gained attention as a potential tool for use in medical and scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of certain diseases and conditions, including cancer, diabetes, and neurodegenerative diseases. This compound has also been studied for its potential use as a diagnostic agent for the detection of certain diseases and conditions, such as cancer and Alzheimer’s disease.
Mécanisme D'action
The exact mechanism of action of methyl 4,6-dibromo-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. This compound has also been found to have antioxidant activity, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to have antioxidant activity, which may play a role in its therapeutic effects. In addition, this compound has been found to have anti-inflammatory and anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of methyl 4,6-dibromo-1H-indole-2-carboxylate in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of applications. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble, which can limit its use in certain applications. In addition, it is not commercially available, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the use of methyl 4,6-dibromo-1H-indole-2-carboxylate in scientific research. One potential direction is the development of new therapeutic agents based on this compound for the treatment of certain diseases and conditions. Another potential direction is the development of new diagnostic agents based on this compound for the detection of certain diseases and conditions. Additionally, this compound may be used to develop new methods of drug delivery and drug targeting. Finally, this compound may be used to develop new methods for the synthesis of other organic compounds.
Méthodes De Synthèse
Methyl 4,6-dibromo-1H-indole-2-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction produces a methyl ester of the acid, which is then purified by recrystallization. Other methods of synthesis include the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl bromide, or the reaction of 4,6-dibromo-1H-indole-2-carboxylic acid with methyl chloride in the presence of a base.
Propriétés
IUPAC Name |
methyl 4,6-dibromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTGSBYOSXXKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)
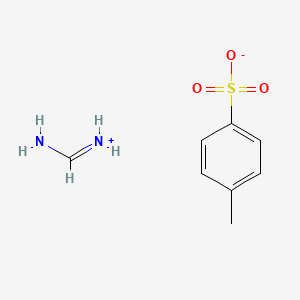
![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
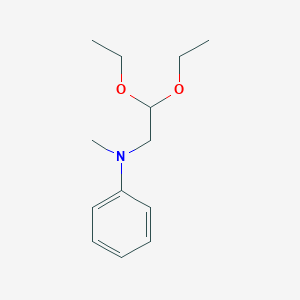
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
